6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione;(E)-but-2-enedioic acid
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Overview
Description
6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione;(E)-but-2-enedioic acid is a synthetic compound known for its potential applications in various scientific fields. This compound is a derivative of benzo[g]isoquinoline and is characterized by its unique structure, which includes two aminoethylamino groups attached to the benzo[g]isoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione involves multiple steps. One common method includes the reaction of 3,4-pyridinecarboxylic acid anhydride with p-difluorobenzene in the presence of anhydrous aluminum chloride and nitrobenzene . This reaction is followed by further steps to introduce the aminoethylamino groups.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the benzo[g]isoquinoline core.
Substitution: The aminoethylamino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with DNA and proteins.
Mechanism of Action
The mechanism of action of 6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione involves its interaction with DNA and inhibition of topoisomerase II. This interaction leads to the disruption of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to intercalate into DNA and inhibit topoisomerase II is crucial for its antineoplastic activity .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: Another DNA intercalator and topoisomerase II inhibitor used in cancer treatment.
Doxorubicin: A widely used anthracycline antibiotic with similar mechanisms of action but higher cardiotoxicity.
Uniqueness
6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione is unique due to its lower cardiotoxicity compared to other similar compounds like doxorubicin. This makes it a promising candidate for further development as a safer antineoplastic agent .
Properties
Molecular Formula |
C25H27N5O10 |
---|---|
Molecular Weight |
557.5 g/mol |
IUPAC Name |
6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C17H19N5O2.2C4H4O4/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;2*5-3(6)1-2-4(7)8/h1-3,6,9,21-22H,4-5,7-8,18-19H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
SVAGFBGXEWPNJC-LVEZLNDCSA-N |
SMILES |
C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C1=CC(=C2C(=O)C3=C(C(=O)C2=C1NCCN)C=CN=C3)NCCN.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Pictograms |
Acute Toxic; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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